![molecular formula C13H10F3NO B1438847 {4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol CAS No. 1092352-38-9](/img/structure/B1438847.png)
{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol
概要
説明
“{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol” is an organic compound . It has a molecular weight of 253.22 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of “{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol” and similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can be broadly categorized into two: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of “{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol” is characterized by the presence of a fluorine atom and a pyridine in their structure . The InChI code for this compound is 1S/C13H10F3NO/c14-13(15,16)11-2-1-7-17-12(11)10-5-3-9(8-18)4-6-10/h1-7,18H,8H2 .
Physical And Chemical Properties Analysis
“{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol” is a solid compound . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
科学的研究の応用
Agrochemicals
{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol: is a key intermediate in the synthesis of trifluoromethylpyridine (TFMP) derivatives, which are extensively used in the agrochemical industry. The TFMP moiety is crucial for the development of new pesticides due to its unique physicochemical properties that enhance biological activity . For instance, fluazifop-butyl , a TFMP derivative, was one of the first to be introduced to the market, showcasing the importance of such compounds in crop protection .
Pharmaceuticals
In the pharmaceutical sector, TFMP derivatives have been incorporated into several drugs, owing to their ability to modify pharmacokinetic properties and improve drug efficacy . The trifluoromethyl group, in particular, is known to increase the metabolic stability of pharmaceuticals, making {4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol a valuable precursor in drug synthesis .
Analgesics
Research has shown that TFMP derivatives exhibit potential as analgesics. Studies involving analogues of {4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol have demonstrated efficacy against pain models in mice, indicating its promise in the development of new pain management solutions .
Veterinary Products
The veterinary industry also benefits from TFMP derivatives. Compounds containing the TFMP group have been approved for use in animal health products, suggesting that {4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol could play a role in creating medications for veterinary purposes .
Chemical Synthesis
The compound serves as an intermediate in the synthesis of various TFMP derivatives. Its role in chemical synthesis is pivotal, especially in methods involving the exchange between chlorine and fluorine atoms or the assembly of pyridine from a trifluoromethyl-containing building block .
Functional Materials
Advancements in the field of functional materials have been facilitated by the development of fluorinated organic compounds. The unique characteristics of the fluorine atom, as part of the TFMP moiety, contribute to the novel properties of materials used in various applications .
Biological Research
The biological activities of TFMP derivatives are attributed to the combination of the fluorine atom’s properties and the pyridine moiety’s characteristics. This makes {4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol an important compound for biological research, where it can be used to study the effects of fluorination on biological systems .
Environmental Science
In environmental science, the study of TFMP derivatives can provide insights into the environmental fate and behavior of fluorinated compounds. Understanding the impact of such compounds on ecosystems is crucial for developing sustainable agricultural practices .
Safety and Hazards
将来の方向性
The demand for “{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol” and similar compounds has been increasing steadily over the years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, future research may focus on exploring different synthetic methods for introducing trifluoromethyl groups within the structures of other molecules .
作用機序
Target of Action
Similar compounds have been reported to target enzymes like fatty-acid amide hydrolase 1 and BRAF kinase . These enzymes play crucial roles in various biological processes, including lipid metabolism and cell proliferation, respectively.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in their activity . This interaction could potentially alter the function of the target enzyme, thereby influencing the biological processes they regulate.
Biochemical Pathways
Based on its potential targets, it could influence lipid metabolism pathways and cell proliferation pathways .
Result of Action
Based on the potential targets, it could potentially influence lipid metabolism and cell proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of {4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
特性
IUPAC Name |
[4-[3-(trifluoromethyl)pyridin-2-yl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-2-1-7-17-12(11)10-5-3-9(8-18)4-6-10/h1-7,18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVKXCCNRQIBDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652738 | |
| Record name | {4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092352-38-9 | |
| Record name | {4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({[(Propan-2-yl)carbamoyl]methyl}sulfamoyl)propanoic acid](/img/structure/B1438764.png)
![[1-(3-Aminobenzoyl)piperidin-3-yl]methanol](/img/structure/B1438765.png)

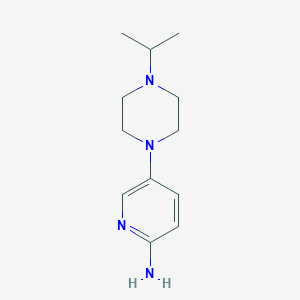
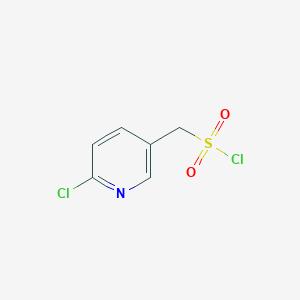
![3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B1438772.png)
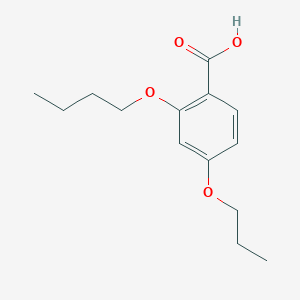

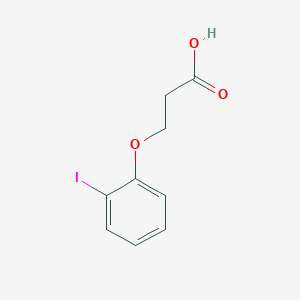
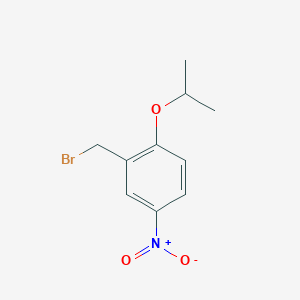
![2-[(Tert-butoxy)methyl]benzoic acid](/img/structure/B1438780.png)
![2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1438784.png)
amine](/img/structure/B1438785.png)
![(2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine](/img/structure/B1438786.png)